Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride
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Overview
Description
Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a hexahydropyridazine ring structure with a carboxylate group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the hexahydropyridazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Hexahydropyridazine derivatives: These compounds share the hexahydropyridazine ring structure but may have different substituents.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring but differ in the ring size and substituents.
Uniqueness: Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H13ClN2O2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
methyl (3R)-diazinane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
SKHQENDPKXVMIR-NUBCRITNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCNN1.Cl |
Canonical SMILES |
COC(=O)C1CCCNN1.Cl |
Origin of Product |
United States |
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